molecular formula C19H19N3O4 B2843982 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide CAS No. 897616-81-8

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide

Cat. No.: B2843982
CAS No.: 897616-81-8
M. Wt: 353.378
InChI Key: AQXSJVANJNBUFI-UHFFFAOYSA-N
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Description

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
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Biological Activity

N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H13N3O2S
  • IUPAC Name : this compound
  • Canonical SMILES : Cc1cc2=[N]=C(C@HNC(=O)c1cccs1)C

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrido[1,2-a]pyrimidine core followed by the introduction of the dimethoxybenzamide moiety. The synthetic pathways often utilize metal-free conditions to enhance yield and reduce environmental impact .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound may inhibit dihydrofolate reductase (DHFR), leading to reduced cellular levels of NADP and NADPH. This inhibition destabilizes DHFR and subsequently affects cell growth and proliferation in cancer cells .
  • Case Study : In a study involving benzamide derivatives, several compounds demonstrated notable antitumor effects in vivo, with some patients showing prolonged survival rates when treated with specific benzamide derivatives .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes:

  • PI3K Inhibition : Similar compounds have been shown to inhibit PI3Kβ/δ pathways in PTEN-deficient tumors. This suggests a potential therapeutic role in cancers reliant on these pathways .

Antimicrobial Properties

Preliminary studies suggest that benzamide derivatives can exhibit antimicrobial activity. The specific activity of this compound against various bacterial strains is yet to be fully explored but shows promise based on structural analogs.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of DHFR ,
Enzyme InhibitionPI3Kβ/δ pathway inhibition
AntimicrobialPotential activity against bacteriaPreliminary findings

Properties

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-8-9-22-15(10-11)20-12(2)16(19(22)24)21-18(23)13-6-5-7-14(25-3)17(13)26-4/h5-10H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXSJVANJNBUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.